N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula and a CAS number of 1220036-08-7. This compound belongs to the class of substituted anilines, which are known for their diverse biological activities. It is primarily recognized for its potential applications in medicinal chemistry, particularly as a ligand for nicotinic acetylcholine receptors.
N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride can be classified as follows:
The synthesis of N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride involves several key steps. While specific methods may vary, the general approach includes:
Technical details regarding specific reaction conditions (e.g., solvents used, temperature ranges, and reaction times) are often proprietary or detailed in patent filings .
The molecular structure of N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride consists of a central aniline core substituted with a piperidinylmethoxy group and two ethyl groups attached to the nitrogen atom:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 300.86 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
LogP (octanol-water partition coefficient) | Not specified |
N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride can participate in various chemical reactions typical for substituted anilines:
Technical details regarding specific reaction mechanisms and products are often outlined in chemical literature or patent documents .
The mechanism of action for N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride primarily involves its interaction with nicotinic acetylcholine receptors. This interaction can lead to:
Data on binding affinities and receptor interactions are critical for understanding its pharmacodynamics but may require access to proprietary studies or clinical trial results.
N,N-Diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride has several potential applications in scientific research:
The ongoing research into its pharmacological properties underscores its significance in medicinal chemistry .
The structural architecture of N,N-diethyl-3-(3-piperidinylmethoxy)aniline hydrochloride integrates key pharmacophoric elements essential for dual-target engagement in neurodegenerative disorders. This compound exemplifies a strategic MTDL design combining histamine H₃ receptor (H₃R) antagonism with sigma-1 receptor (σ1R) modulation. The core design features:
This pharmacophore merger leverages synergistic neuropharmacological effects: H₃R blockade enhances neurotransmitter release (e.g., acetylcholine, dopamine), while σ1R antagonism regulates neuroprotection, calcium signaling, and glutamate excitotoxicity. The piperidine moiety's superiority over piperazine in σ1R binding (demonstrated by Ki values < 5 nM vs. > 1000 nM) stems from its enhanced hydrophobic enclosure and conformational rigidity, enabling deeper penetration into the σ1R transmembrane domain [3] [5].
Table 1: Key Structural Elements and Their Pharmacological Roles
Structural Element | Pharmacological Role | Target Receptor |
---|---|---|
N,N-Diethyl tertiary amine | Proton acceptor site; ion-pair formation | H₃R |
Piperidinylmethoxy linker | Spatial orientation; optimal chain length for dual binding | H₃R/σ1R |
3-Piperidinyl group | Primary hydrophobic interaction; receptor penetration | σ1R |
The synthesis employs a sequential alkylation strategy starting from m-hydroxyaniline derivatives, as detailed in patent CN103214380A [1]:
Step 1: Etherification3-Hydroxy-N,N-diethylaniline undergoes O-alkylation with 3-(chloromethyl)piperidine in refluxing toluene (110°C) using potassium carbonate (K₂CO₃) as base. Critical parameters:
Step 2: Hydrochloride Salt FormationThe free base is dissolved in anhydrous ethyl acetate, treated with HCl gas, and crystallized at 4°C. Yield optimization requires:
Alternative Route: Reductive AminationFor piperidine variants lacking pre-formed halomethyl groups, 3-piperidinecarboxaldehyde reacts with m-amino-N,N-diethylphenol under:
Table 2: Optimization of Alkylation Conditions
Parameter | Condition A | Condition B | Optimized Condition |
---|---|---|---|
Solvent | Acetonitrile | DMF | Toluene |
Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ + KI (cat.) |
Temperature (°C) | 80 | 100 | 110 (reflux) |
Yield (%) | 68 | 82 | 95 |
Crude product purification leverages acid-base partitioning to remove hydrophobic impurities:
Catalytic enhancements include:
Final hydrochloride crystallization from acetone/ethyl acetate (1:2) yields analytically pure compound (99.5% HPLC). The highest isolated yield (92%) is achieved using KI-catalyzed alkylation in toluene with intermediate temperature gradients (80°C → 110°C ramp) [1].
Replacing the 3-piperidinyl group with piperazine drastically alters receptor affinity profiles:
Sigma-1 Receptor (σ1R) Affinity
This disparity arises from:
Histamine H₃ Receptor BindingBoth analogues retain sub-10 nM H₃R affinity due to conserved tertiary amine motifs. However, piperazine derivatives show accelerated metabolic clearance via hepatic N-oxidation.
Table 3: Pharmacological Comparison of Piperidine vs. Piperazine Analogues
Parameter | Piperidine Hybrid | Piperazine Hybrid | Pharmacological Impact |
---|---|---|---|
σ1R Ki (nM) | 3.64 ± 0.21 | 1531 ± 210 | Loss of neuroprotection |
H₃R Ki (nM) | 7.70 ± 1.62 | 3.17 ± 0.54 | Retained cognition enhancement |
LogP (calculated) | 3.8 | 2.1 | Reduced blood-brain barrier penetration |
Metabolic stability (t₁/₂) | 120 min | 45 min | Higher dosing frequency required |
Structural InsightsMolecular modeling confirms the piperidine C3-methylenetoxy group occupies a high-affinity σ1R subpocket lined by Phe172 and Tyr173 residues. Piperazine’s distal N-atom forms energetically unfavorable polar contacts with these hydrophobic residues, explaining its reduced affinity [3] [5]. Consequently, piperidine-based hybrids dominate preclinical development for neurodegenerative MTDLs.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0